6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione is an organic compound with a complex structure that includes a methoxyphenyl group and a dihydrophthalazine dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Ethenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate ethenylating agent under basic conditions to form the 4-methoxyphenyl ethenyl intermediate.
Cyclization to Form the Dihydrophthalazine Core: The intermediate is then subjected to cyclization reactions with phthalic anhydride or its derivatives under acidic or basic conditions to form the dihydrophthalazine core.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the dione functionality to diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or diols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation, contributing to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[2-(4-Hydroxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione
- 6-[2-(4-Methylphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione
- 6-[2-(4-Chlorophenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione
Uniqueness
6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
102126-34-1 |
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Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
6-[2-(4-methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C17H14N2O3/c1-22-13-7-4-11(5-8-13)2-3-12-6-9-14-15(10-12)17(21)19-18-16(14)20/h2-10H,1H3,(H,18,20)(H,19,21) |
InChI Key |
SYVBOZPSEPJDQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C(=O)NNC3=O |
Origin of Product |
United States |
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